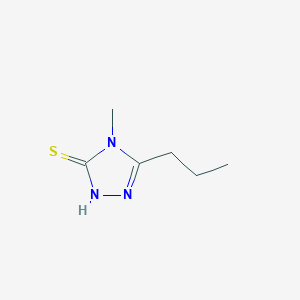

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

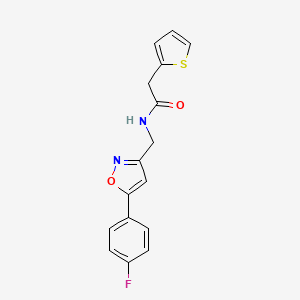

説明

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms . It is a synthetic heterocyclic compound that has been found to be effective in preventing the corrosion of metals . This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Molecular Structure Analysis

The molecular structure of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is characterized by a triazole nucleus containing three nitrogen atoms in a single ring . The empirical formula is C3H5N3S, and the molecular weight is 115.16 .Chemical Reactions Analysis

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that it can undergo regioselective S-alkylation .Physical And Chemical Properties Analysis

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a solid substance that is soluble in acetone . It has a melting point of 165-169 °C .科学的研究の応用

Corrosion Inhibition

1,2,4-triazole-3-thiol derivatives have gained attention as effective corrosion inhibitors for different metals and alloys. These compounds form protective films on metal surfaces, preventing corrosion. Notably, they are environment-friendly due to their low toxicity and strong chemical activity. For instance, 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol and 3-amino-5-heptyl-1,2,4-triazole have shown excellent inhibition efficiency against zinc corrosion in acid solutions . Additionally, bisaminotriazole exhibits remarkable inhibition, especially at pH 9.

Surface-Enhanced Raman Scattering (SERS) Probes

Researchers have designed SERS-based probes using 1,2,4-triazole-3-thiol. These probes enable fast and accurate detection of DNA markers .

Antimicrobial Activities

Mannich bases of 1,2,4-triazole derivatives exhibit antimicrobial properties. For instance, 15b displayed good activity against test microorganisms containing an additional morpholine moiety, while 15a (with a methyl piperazine nucleus) showed moderate activity .

Synthesis of Biologically Active Compounds

1,2,4-triazoles serve as a framework for synthesizing biologically relevant compounds. Recent literature highlights their classical synthesis and use in various applications, including drug discovery .

Safety and Hazards

特性

IUPAC Name |

4-methyl-3-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUMTTDKTNUANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)

![3-hexyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673529.png)

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)

![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)

![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)